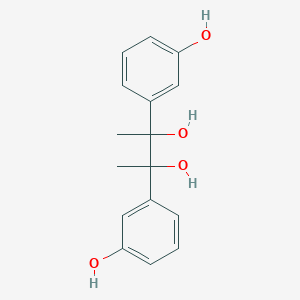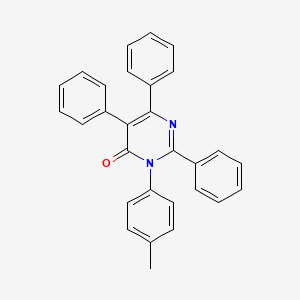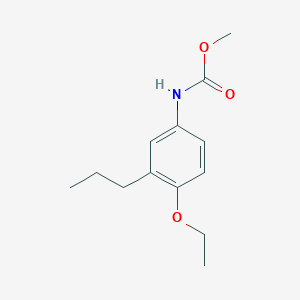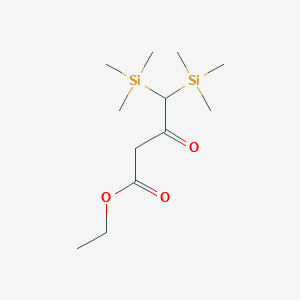
2-Amino-14-methylhexadec-4-ene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-14-methylhexadec-4-ene-1,3-diol is an organic compound with the molecular formula C17H35NO2. It is a sphingoid base, which means it is a type of long-chain amino alcohol. This compound is structurally related to sphingosine, a key component of sphingolipids found in cell membranes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-14-methylhexadec-4-ene-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as long-chain fatty acids or their derivatives.
Amidation: The fatty acid is first converted into an amide through a reaction with ammonia or an amine.
Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Double Bond Introduction: The double bond is introduced through dehydrogenation reactions, typically using catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the amidation, reduction, and hydroxylation reactions.
Catalysts: Industrial catalysts are employed to enhance reaction rates and yields.
Purification: The final product is purified using techniques such as distillation, crystallization, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-14-methylhexadec-4-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: Reduction reactions can convert the compound into saturated amino alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of derivatives such as N-alkylated or N-acylated products.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7), and osmium tetroxide (OsO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated amino alcohols.
Substitution Products: N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
2-Amino-14-methylhexadec-4-ene-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex sphingolipids and other bioactive molecules.
Biology: The compound is studied for its role in cell membrane structure and function, particularly in sphingolipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating diseases related to sphingolipid metabolism, such as Gaucher’s disease and Niemann-Pick disease.
Industry: It is used in the production of cosmetics and personal care products due to its moisturizing and skin-conditioning properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-14-methylhexadec-4-ene-1,3-diol involves its interaction with cellular membranes and enzymes involved in sphingolipid metabolism. The compound can:
Modulate Enzyme Activity: It affects the activity of enzymes such as sphingomyelinase and ceramidase, which are involved in the breakdown and synthesis of sphingolipids.
Alter Membrane Properties: By incorporating into cell membranes, it can influence membrane fluidity and permeability, affecting cellular signaling and function.
Comparación Con Compuestos Similares
Similar Compounds
Sphingosine: A structurally related compound with a similar sphingoid base structure.
Phytosphingosine: Another sphingoid base with an additional hydroxyl group.
Dihydrosphingosine: A saturated analog of sphingosine.
Uniqueness
2-Amino-14-methylhexadec-4-ene-1,3-diol is unique due to its specific structure, which includes a methyl group at the 14th position and a double bond at the 4th position. This unique structure imparts distinct biochemical properties, making it valuable in research and industrial applications.
Propiedades
Número CAS |
86067-68-7 |
|---|---|
Fórmula molecular |
C17H35NO2 |
Peso molecular |
285.5 g/mol |
Nombre IUPAC |
2-amino-14-methylhexadec-4-ene-1,3-diol |
InChI |
InChI=1S/C17H35NO2/c1-3-15(2)12-10-8-6-4-5-7-9-11-13-17(20)16(18)14-19/h11,13,15-17,19-20H,3-10,12,14,18H2,1-2H3 |
Clave InChI |
NJVGCHGRFMZTKV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCCCCCCC=CC(C(CO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diethyl [3-(diphenylphosphanyl)propyl]phosphonate](/img/structure/B14401553.png)
![[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B14401567.png)


![N-[3-Chloro-4-(3-methylphenoxy)phenyl]-2-phenoxyacetamide](/img/structure/B14401579.png)

![N-[2-(Diethylamino)ethyl]methanesulfonamide](/img/structure/B14401597.png)

![1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14401599.png)
![Diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate](/img/structure/B14401601.png)


